molecular formula C16H14FNO4S B2383942 2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1009681-02-0

2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2383942
CAS RN: 1009681-02-0
M. Wt: 335.35
InChI Key: VIEARBDFEOGETR-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a fluorobenzenesulfonyl group attached to it, which is a type of sulfonyl group containing a fluorine atom attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorobenzenesulfonyl compounds are generally prepared from corresponding benzenedisulfonyl fluorides . Isoquinoline derivatives can be synthesized through various methods, including the Pictet-Spengler reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The fluorobenzenesulfonyl group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

The compound, due to the presence of the fluorobenzenesulfonyl group, might undergo various substitution reactions . The exact reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorobenzenesulfonyl chloride, a related compound, is a low melting solid with a melting point of 27-30 °C .

Scientific Research Applications

1. Synthesis and Transformations

Research demonstrates the versatility of fluoro-substituted compounds in organic synthesis. For instance, Novikov et al. (2005) explored the synthesis and transformations of 2-fluoro-4,5-dihydropyrrole derivatives, highlighting the reactivity of fluoro-substituted compounds in creating a variety of derivatives with potential biological activities M. Novikov, A. Khlebnikov, M. Shevchenko, R. R. Kostikov, D. Vidović, (2005). Although not directly related to the exact compound , this research indicates the broader utility of fluorobenzenesulfonyl compounds in synthetic chemistry.

2. Potential Medicinal Applications

The synthesis of tetrahydroisoquinoline derivatives has been a subject of interest due to their biological significance. For example, Redda et al. (2010) reported on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, emphasizing the potential of tetrahydroisoquinoline derivatives in the development of new therapeutic agents K. Redda, Madhavi Gangapuram, Tiffany Ardley, (2010). This suggests that derivatives of tetrahydroisoquinoline, potentially including the one , could have applications in cancer research.

3. Fluorophore Development

The complexation of Zn2+ by specific fluorophores demonstrates the use of fluoro-substituted compounds in the development of sensitive and selective detection methods for metal ions. Coleman et al. (2010) described the synthesis and properties of a Zn2+ specific fluorophore, showing how such compounds can be used in analytical chemistry H. Coleman, B. May, S. Lincoln, (2010). This highlights another avenue of research where fluoro-substituted tetrahydroisoquinoline derivatives could be valuable.

4. Ligand Development for Catalysis

In catalysis, the development of ligands that can direct or enhance reactions is crucial. Bao et al. (2019) presented a ligand-free iron-catalyzed benzylic C(sp3)–H amination of methylarenes, utilizing N-fluorobenzenesulfonimide Feng Bao, Yu-Dong Cao, Wenbo Liu, J. Zhu, (2019). This research underscores the role of fluoro-substituted compounds in facilitating catalytic reactions, potentially including the activation or functionalization of molecules related to the one of interest.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug or a reactant in a chemical reaction, the mechanism of action would depend on its specific role and the environment in which it’s used .

Safety and Hazards

Fluorobenzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-13-7-3-4-8-15(13)23(21,22)18-10-12-6-2-1-5-11(12)9-14(18)16(19)20/h1-8,14H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEARBDFEOGETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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